molecular formula C10H12O4 B075640 2,4,5-Trihydroxybutyrophenone CAS No. 1421-63-2

2,4,5-Trihydroxybutyrophenone

Cat. No.: B075640
CAS No.: 1421-63-2
M. Wt: 196.2 g/mol
InChI Key: SRUQARLMFOLRDN-UHFFFAOYSA-N
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Description

2,4,5-Trihydroxybutyrophenone is an organic compound with the molecular formula C10H12O4. It is known for its antioxidant properties and is used in various applications, including food preservation and industrial processes. The compound is characterized by the presence of three hydroxyl groups attached to a butyrophenone backbone, which contributes to its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trihydroxybutyrophenone can be synthesized through several methods. One common approach involves the hydroxylation of butyrophenone derivatives. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate hydroxylated products, which are then further oxidized to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the hydroxylation reactions. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure optimal conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trihydroxybutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,5-Trihydroxybutyrophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trihydroxybutyrophenone involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as enzymes and cellular membranes, modulating their activity and stability. The pathways involved include the inhibition of oxidative stress and the activation of antioxidant defense mechanisms .

Comparison with Similar Compounds

2,4,5-Trihydroxybutyrophenone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological effects, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4,5-trihydroxyphenyl)butan-1-one
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InChI

InChI=1S/C10H12O4/c1-2-3-7(11)6-4-9(13)10(14)5-8(6)12/h4-5,12-14H,2-3H2,1H3
Source PubChem
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InChI Key

SRUQARLMFOLRDN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID2026232
Record name 2',4',5'-Trihydroxybutyrophenone
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Molecular Weight

196.20 g/mol
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Physical Description

Yellow-tan solid; [HSDB] Slightly yellow powder; [MSDSonline], Solid
Record name 2,4,5-Trihydroxybutyrophenone
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Record name 1-(2,4,5-Trihydroxyphenyl)-1-butanone
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Solubility

VERY SLIGHTLY SOL IN WATER; SOL IN ALC & PROPYLENE GLYCOL
Record name 2,4,5-TRIHYDROXYBUTYROPHENONE
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Color/Form

YELLOW-TAN CRYSTALS

CAS No.

1421-63-2
Record name 2′,4′,5′-Trihydroxybutyrophenone
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Melting Point

149-153 °C, 151 - 153 °C
Record name 2,4,5-TRIHYDROXYBUTYROPHENONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-(2,4,5-Trihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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